REACTION_CXSMILES
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S(=O)(O)[O-].[Na+].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.[S:15]1[C:23]2[CH2:22][CH2:21][NH:20][CH2:19][C:18]=2[CH:17]=[CH:16]1.[C-:24]#[N:25].[Na+]>O>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]([N:20]1[CH2:21][CH2:22][C:23]2[S:15][CH:16]=[CH:17][C:18]=2[CH2:19]1)[C:24]#[N:25] |f:0.1,4.5|
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Name
|
|
Quantity
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8.98 g
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Type
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reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
12.4 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
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27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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S1C=CC=2CNCCC21
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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45 (± 5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
CUSTOM
|
Details
|
was quenched
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Type
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ADDITION
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Details
|
by pouring in water (50 mL)
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with 2×100 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |